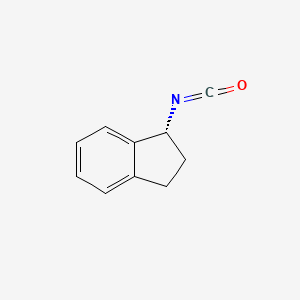

(R)-(-)-1-Indanyl isocyanate

Descripción general

Descripción

“®-(-)-1-Indanyl isocyanate” is an organic compound that contains an isocyanate group . Isocyanates are referred to as compounds that contain the functional group with the formula R−N=C=O . An organic compound with two isocyanate groups is known as a diisocyanate .

Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation . This involves treating amines with phosgene to produce isocyanates and hydrochloric acid . The reactions proceed via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions .Molecular Structure Analysis

In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .Aplicaciones Científicas De Investigación

Polyurethane Production

“®-(-)-1-Indanyl isocyanate” is a type of blocked isocyanate, which are commonly used in the production of polyurethane . Polyurethane is a versatile material with a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .

Non-Traditional Polyurethane Applications

Blocked isocyanates like “®-(-)-1-Indanyl isocyanate” are also being explored for non-traditional polyurethane-based polymer applications . This opens up new possibilities for the use of this compound in innovative material designs.

Bio-Based Isocyanate Production

There is ongoing research into the production of bio-based isocyanates, which could potentially include "®-(-)-1-Indanyl isocyanate" . This is part of a broader effort to develop more sustainable and environmentally friendly chemical production processes .

Analytical Techniques

The use of “®-(-)-1-Indanyl isocyanate” and other blocked isocyanates has highlighted the importance of matching the analytical technique to the application . This has implications for the determination of deblocking temperature and other key parameters .

Heat-Cure Organic Powder Coatings

The deblocking temperature of isocyanates like “®-(-)-1-Indanyl isocyanate” is highly dependent on the application of the system. For example, heat-cure organic powder coatings tend to require a higher deblocking temperature .

Rigid and Flexible Polyurethane Foam

In other applications such as rigid and flexible polyurethane foam, the deblocking temperature may be different . This highlights the versatility of “®-(-)-1-Indanyl isocyanate” and its potential for use in a variety of different applications.

Mecanismo De Acción

Target of Action

The primary target of ®-(-)-1-Indanyl isocyanate, like other isocyanates, are biological molecules with nucleophilic properties, such as alcohols and amines . These molecules are abundant in various biological systems, playing crucial roles in numerous biochemical processes.

Mode of Action

®-(-)-1-Indanyl isocyanate interacts with its targets through a chemical reaction. Isocyanates are electrophiles, meaning they are attracted to electron-rich, or nucleophilic, regions of other molecules . When an isocyanate encounters a suitable nucleophile, it forms a covalent bond with it, resulting in a modification of the original molecule . This can lead to changes in the structure and function of the target molecule, potentially altering its role in biological processes.

Biochemical Pathways

Isocyanates in general are known to react with a variety of small molecules, such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The downstream effects of these reactions would depend on the specific context and environment in which they occur.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound greatly influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of ®-(-)-1-Indanyl isocyanate’s action would depend on the specific molecules it reacts with. For instance, if it reacts with molecules involved in cell signaling, it could potentially alter signal transduction pathways . If it reacts with structural proteins, it could affect the physical properties of cells or tissues

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-(-)-1-Indanyl isocyanate. Factors such as temperature, pH, and the presence of other reactive substances can affect the rate and extent of its reactions with target molecules .

Safety and Hazards

Direcciones Futuras

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Additionally, environmental concerns about fossil-based isocyanates have led to increased interest in the production of isocyanate compounds directly from biomass .

Propiedades

IUPAC Name |

(1R)-1-isocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHOPNFOYAYTA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426974 | |

| Record name | (R)-(-)-1-Indanyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-1-Indanyl isocyanate | |

CAS RN |

745783-80-6 | |

| Record name | (R)-(-)-1-Indanyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

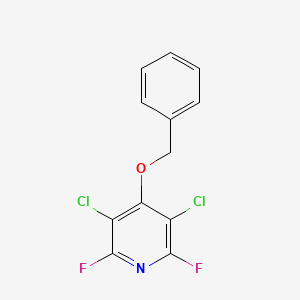

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)

![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)